1-Bromo-2-methoxynaphthalene
Overview
Description
1-Bromo-2-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO . It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methoxy group at the second position. This compound is known for its utility as a synthetic intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Bromo-2-methoxynaphthalene is a synthetic intermediate . It is primarily used as a reagent in the synthesis of catalysts for highly enantioselective aziridination of styrene derivatives . Therefore, its primary targets are these styrene derivatives.
Mode of Action
The compound interacts with its targets (styrene derivatives) through a process known as aziridination . This is a type of organic reaction where an aziridine compound is formed by the reaction of an imine and a diazo compound . The resulting changes include the formation of a new compound with a three-membered nitrogen-containing ring (aziridine).
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the aziridination of styrene derivatives . This pathway leads to the formation of aziridine compounds, which are valuable in organic synthesis due to their reactivity and ring strain .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of aziridine compounds . These compounds are highly reactive and can be used in further synthetic reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent . For instance, it is sensitive to ambient temperatures , and its solubility in different solvents can affect its reactivity . Therefore, these factors should be carefully controlled during its use to ensure optimal efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxynaphthalene can be synthesized through the bromination of 2-methoxynaphthalene. A common method involves the use of N-bromosuccinimide in acetonitrile, which provides a mild and regiospecific bromination . The reaction is typically carried out at room temperature, ensuring high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes using bromine or bromine derivatives . The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed Ullmann coupling to form biaryls or biheterocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or .
Coupling Reactions: Palladium catalysts and ligands are typically used under inert atmosphere conditions.
Major Products:
Biaryls: Formed through coupling reactions.
Substituted Naphthalenes: Resulting from nucleophilic substitution.
Scientific Research Applications
1-Bromo-2-methoxynaphthalene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the development of pharmaceutical agents.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Bromo-2-naphthol
- 2-Bromo-1-methoxynaphthalene
- 1-Bromo-4-methoxynaphthalene
Comparison: 1-Bromo-2-methoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of regiospecificity and yield in synthetic reactions .
Properties
IUPAC Name |
1-bromo-2-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIGURFWNPLWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187622 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-47-6 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3401-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic applications of 1-bromo-2-methoxynaphthalene in organic chemistry?
A: this compound serves as a versatile building block in organic synthesis. It participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction. [] For instance, it can react with diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate under palladium catalysis to yield the corresponding biaryl monophosphonate. [] This highlights its utility in constructing complex molecules containing the 1,2-disubstituted naphthalene motif.
Q2: Beyond cross-coupling, are there other notable reactions involving this compound?
A: Yes, this compound is not limited to cross-coupling reactions. It has been successfully employed in nitrile-group transfer reactions mediated by palladium and zinc species. [] This methodology allows for the introduction of a cyano group at the position originally occupied by the bromine atom, offering an alternative route to synthesize substituted naphthonitriles.
Q3: The provided research mentions "phase-transfer catalysis". How is this compound relevant in this context?
A: While not directly involved as a catalyst, this compound plays a crucial role as a starting material in the synthesis of novel azo dyes. [] These dyes, typically inaccessible through conventional methods, can be prepared using phase-transfer catalysts like dibenzo-18-crown-6 in solvents like 1,2-dichloroethane. [] This highlights the importance of exploring non-traditional synthetic routes to access novel chemical entities.
Q4: What are the structural characteristics of this compound?
A: this compound (molecular formula: C11H9BrO) possesses a naphthalene ring system with a bromine atom at position 1 and a methoxy group at position 2. [] While specific spectroscopic data isn't provided in the abstracts, we can infer the presence of characteristic signals in its NMR and IR spectra corresponding to the aromatic system, methoxy group, and C-Br bond.
Q5: Are there any insights into the reactivity of this compound based on its structure?
A: The presence of both the bromine atom and the methoxy group influences the reactivity of this compound. The bromine atom serves as a good leaving group, enabling its participation in various substitution reactions, including the aforementioned palladium-catalyzed cross-couplings and nitrile-group transfers. [, ] Additionally, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitutions. []
Q6: Has the chloromethylation of this compound been reported?
A: Yes, research indicates that chloromethylation of this compound leads to the formation of 6-bromo-1-chloromethyl-2-methoxynaphthalene, contrary to previous reports. [] This compound serves as an intermediate in the synthesis of 5-methoxy-2-naphthaleneacetonitrile, which itself acts as a precursor to the 6-hydroxy metabolite of napactadine. []
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